2-(2-Methoxybenzoyl)pyridine

Description

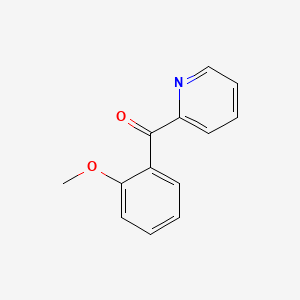

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSBOLDIANUQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345355 | |

| Record name | 2-(2-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22945-63-7 | |

| Record name | 2-(2-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxybenzoyl)pyridine

This guide provides a comprehensive exploration of the synthetic pathways leading to 2-(2-Methoxybenzoyl)pyridine, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical experimental considerations, and comparative analysis of various synthetic strategies.

Introduction: The Significance of this compound

This compound, with its characteristic methoxy-substituted benzoyl group at the 2-position of the pyridine ring, is a molecule of considerable interest. Its structural motifs are found in a range of biologically active compounds and functional materials. The pyridine ring serves as a versatile scaffold in medicinal chemistry, while the benzoyl moiety can participate in various chemical transformations and intermolecular interactions. Understanding the efficient and scalable synthesis of this compound is therefore crucial for advancing research and development in related fields.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. This guide will explore three primary synthetic routes:

-

Organometallic Methodologies: Leveraging the reactivity of organolithium and Grignard reagents.

-

Oxidative Approaches: Transforming precursor molecules through controlled oxidation.

-

Acylation Strategies: Investigating modern variations of electrophilic aromatic substitution.

A comparative summary of these key pathways is presented below:

| Synthesis Pathway | Key Starting Materials | Typical Reagents | Advantages | Disadvantages |

| Organometallic Route | 2-Bromopyridine, 2-Methoxybenzaldehyde | n-Butyllithium or Mg, THF | High yields, good regioselectivity | Requires strictly anhydrous conditions, low temperatures |

| Oxidation of Methylene Bridge | 2-(2-Methoxybenzyl)pyridine | Iron(II) chloride, O₂, Acetic acid, DMSO | Utilizes a readily available precursor | May require elevated temperatures and longer reaction times |

| Oxidation of Alcohol | (2-Methoxyphenyl)(pyridin-2-yl)methanol | Ionic hydride catalyst, Dry air/O₂ | High reported yields, environmentally friendly oxidant | Requires synthesis of the precursor alcohol |

Pathway 1: The Organometallic Route via Lithiation or Grignard Formation

Organometallic chemistry offers a powerful and widely employed method for the construction of carbon-carbon bonds. In the context of this compound synthesis, this approach typically involves the generation of a nucleophilic pyridine species that subsequently attacks an electrophilic methoxybenzoyl source.

Mechanistic Rationale

The core principle of this pathway lies in the umpolung (polarity reversal) of the C-2 position of the pyridine ring. A halogenated pyridine, such as 2-bromopyridine, can be converted into a potent nucleophile through metal-halogen exchange with an organolithium reagent or by forming a Grignard reagent. This nucleophilic pyridine derivative then undergoes an addition reaction with an appropriate electrophile, such as 2-methoxybenzaldehyde or a related ester.

A general representation of this pathway is depicted below:

Figure 1: Organometallic synthesis pathway.

Detailed Experimental Protocol (Lithiation Route)

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 2-bromopyridine in anhydrous THF to the cooled solvent.

-

To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of 2-lithiopyridine.

-

In a separate flask, prepare a solution of 2-methoxybenzaldehyde in anhydrous THF.

-

Slowly add the 2-methoxybenzaldehyde solution to the 2-lithiopyridine mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, (2-methoxyphenyl)(pyridin-2-yl)methanol, is then oxidized to the final ketone. A common method involves dissolving the alcohol in a suitable solvent (e.g., dichloromethane) and treating it with an oxidizing agent such as manganese dioxide (MnO₂) or employing a Swern or Dess-Martin oxidation.

-

Purify the final product by column chromatography on silica gel.

Causality and Experimental Choices:

-

Low Temperature (-78 °C): The use of extremely low temperatures is critical for preventing side reactions, such as the decomposition of the highly reactive organolithium species and unwanted additions to the pyridine ring.[3]

-

Anhydrous Conditions: Organolithium and Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching of the organometallic reagent.[4]

-

Inert Atmosphere: The exclusion of oxygen is necessary to prevent the oxidation of the organometallic intermediates.

Pathway 2: Oxidation of a Methylene Bridge Precursor

An alternative and often more direct route involves the oxidation of a pre-formed methylene-bridged precursor, 2-(2-methoxybenzyl)pyridine. This method avoids the handling of highly reactive organometallic reagents.

Mechanistic Insights

This pathway capitalizes on the selective oxidation of the benzylic C-H bonds of 2-(2-methoxybenzyl)pyridine to form the corresponding ketone. Various oxidizing systems can be employed, with a notable example being an iron-catalyzed reaction using molecular oxygen as the terminal oxidant.

Figure 2: Oxidation of 2-(2-methoxybenzyl)pyridine.

Detailed Experimental Protocol

Materials:

-

2-(o-Methoxybenzyl)pyridine

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(o-methoxybenzyl)pyridine in dimethyl sulfoxide (DMSO).

-

To this solution, add iron(II) chloride tetrahydrate and acetic acid.

-

Heat the reaction mixture to 100 °C and stir under an atmosphere of oxygen (a balloon of O₂ is often sufficient) for 24 hours.[5]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[5]

Causality and Experimental Choices:

-

Iron Catalyst: Iron(II) chloride serves as a cost-effective and environmentally benign catalyst for this oxidation.

-

Oxygen Atmosphere: Molecular oxygen acts as the terminal oxidant in this catalytic cycle.

-

DMSO as Solvent: DMSO is a suitable high-boiling polar aprotic solvent that can facilitate the reaction at elevated temperatures.

Pathway 3: Acylation Strategies and Their Nuances

Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, further deactivating the ring.[6] However, variations and alternative strategies have been developed to achieve the acylation of pyridines.

Directed Ortho-Metalation (DoM)

A powerful strategy involves the use of a directing group to facilitate regioselective deprotonation (metalation) of the pyridine ring, followed by quenching with an acylating agent. While not a direct Friedel-Crafts reaction, it achieves the same overall transformation. For instance, a suitable directing group at the 2-position of pyridine can direct lithiation to the 3-position. For acylation at the 2-position, one would typically start with a functionalized pyridine that can be converted to the desired product.

Acylation of Pre-metalated Pyridines

As discussed in the organometallic section, the generation of a 2-lithiopyridine or a 2-pyridyl Grignard reagent, followed by reaction with an acylating agent like 2-methoxybenzoyl chloride, is a viable approach. This circumvents the issues associated with classical Friedel-Crafts conditions.

Figure 3: Acylation of 2-lithiopyridine.

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The choice of the optimal route will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. Organometallic routes offer high yields and good control but require stringent reaction conditions. Oxidative methods provide a more direct approach, often with milder reagents. While direct acylation of pyridine is challenging, modern synthetic methods provide effective workarounds.

Future research in this area may focus on the development of more sustainable and atom-economical catalytic systems, potentially utilizing earth-abundant metals and greener reaction media. The exploration of continuous flow technologies for the synthesis of this important intermediate could also offer significant advantages in terms of safety, scalability, and process control.

References

Physicochemical properties of 2-(2-Methoxybenzoyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxybenzoyl)pyridine

Introduction

This compound is a pyridyl ketone derivative of significant interest in coordination chemistry, materials science, and as a versatile building block in synthetic organic chemistry. Its structure, featuring a pyridine ring linked to a methoxy-substituted benzoyl group, imparts a unique combination of electronic and steric properties. The presence of the pyridine nitrogen and the ketone's carbonyl oxygen creates a bidentate chelation site, making it an effective ligand for forming stable complexes with a variety of metal ions. Furthermore, the electron-donating methoxy group on the benzoyl ring modulates the electronic properties of the molecule, influencing its reactivity and potential applications.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, and application development. The information presented herein is synthesized from established data and provides insights into the experimental methodologies used for its characterization.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its unique identifiers and its molecular architecture.

1.1. Compound Identifiers A consistent set of identifiers is crucial for accurate documentation and database retrieval.

| Identifier | Value | Source |

| CAS Number | 22945-63-7 | [1][2][3][] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2][3][] |

| IUPAC Name | (2-methoxyphenyl)(pyridin-2-yl)methanone | [1][3][] |

| Synonyms | 2-(o-Methoxybenzoyl)-pyridin, 2-methoxyphenyl 2-pyridyl ketone | [5] |

| InChI Key | JKSBOLDIANUQNL-UHFFFAOYSA-N | [1][] |

1.2. Molecular Structure The spatial arrangement of atoms and functional groups in this compound dictates its chemical behavior. The structure consists of a pyridine ring and a methoxy-substituted benzene ring connected by a carbonyl bridge. This arrangement allows for rotational freedom around the single bonds, but the most stable conformation is influenced by steric and electronic interactions between the rings. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate ligand, coordinating to a single metal center.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are essential for predicting its behavior in various systems, from reaction vessels to biological environments.

| Property | Value | Unit | Source |

| Molecular Weight | 213.23 | g/mol | |

| Exact Mass | 213.07900 | Da | |

| Boiling Point | 392.8 (at 760 mmHg) | °C | |

| Density | 1.154 | g/cm³ | |

| Flash Point | 191.3 | °C | |

| Hydrogen Bond Acceptors | 3 | ||

| Hydrogen Bond Donors | 0 |

2.1. Solubility and Partition Coefficient While specific experimental data for the solubility of this compound is not readily available in the provided search results, its structure allows for qualitative predictions. The presence of polar groups (pyridine nitrogen, carbonyl oxygen, methoxy oxygen) suggests some solubility in polar organic solvents like acetone, ethyl acetate, and alcohols. Its largely aromatic and hydrocarbon structure indicates solubility in less polar solvents such as dichloromethane and toluene. Solubility in water is expected to be low.

The octanol/water partition coefficient (LogP) for the related compound 4-(2-methoxybenzoyl)pyridine is reported as 1.86, suggesting moderate lipophilicity. [6]It is reasonable to infer a similar value for the 2-substituted isomer. This parameter is critical in drug development for predicting membrane permeability and pharmacokinetic behavior.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of a synthesized compound. The following sections describe the expected spectral features of this compound based on its functional groups and by analogy to similar structures like 2-benzoylpyridine and 2-methoxypyridine. [7][8][9][10] 3.1. Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak [M+H]⁺ corresponding to its exact mass (213.07900 Da). [1]Electron Ionization (EI) would likely produce a prominent molecular ion at m/z 183, similar to 2-benzoylpyridine, with key fragments resulting from the cleavage of the bond between the carbonyl group and the pyridine ring (m/z 105, benzoyl cation) and the bond between the carbonyl and the phenyl ring (m/z 78, pyridine radical cation). [8][10] 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the methoxy-substituted benzene rings, typically in the range of 6.7-8.7 ppm. The four protons on the pyridine ring and the four protons on the benzene ring will appear as complex multiplets due to spin-spin coupling. A sharp singlet corresponding to the three protons of the methoxy (–OCH₃) group would be observed further upfield, likely around 3.9 ppm. [7]* ¹³C NMR: The carbon NMR spectrum would display 13 distinct signals. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically >190 ppm. The aromatic carbons would appear in the 110-165 ppm range. The methoxy carbon (–OCH₃) would be observed upfield, around 55-60 ppm. [7][11] 3.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound should exhibit characteristic absorption bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations. [12][13]* ~1660-1680 cm⁻¹: A strong absorption band corresponding to the C=O (ketone) stretching vibration. The conjugation with two aromatic rings lowers the frequency compared to a simple alkyl ketone.

-

~1600-1450 cm⁻¹: Several bands due to C=C and C=N stretching vibrations within the aromatic rings. [12]* ~1250 cm⁻¹: A strong band for the asymmetric C-O-C (ether) stretching of the methoxy group.

-

~1020 cm⁻¹: A band for the symmetric C-O-C stretching.

Experimental Protocol: Purity Determination by HPLC

To ensure the reliability of experimental data, the purity of the compound must be rigorously established. High-Performance Liquid Chromatography (HPLC) is a standard, self-validating method for this purpose.

4.1. Principle and Causality Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately nonpolar, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

4.2. Step-by-Step Methodology

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic pyridine moiety.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm, a wavelength where both aromatic rings are expected to absorb strongly.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Ensure complete dissolution.

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

-

Inject 5-10 µL of the sample solution.

-

Run a linear gradient program, for example:

-

0-15 min: 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: Return to 5% B and re-equilibrate.

-

-

-

Data Interpretation:

-

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for research applications.

-

4.3. Workflow Diagram

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 22945-63-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound - CAS:22945-63-7 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 6. 4-(2-methoxybenzoyl)pyridine [stenutz.eu]

- 7. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectrum of 2-(2-Methoxybenzoyl)pyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2-Methoxybenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, also known as (2-methoxyphenyl)(pyridin-2-yl)methanone (CAS 22945-63-7). In the absence of a publicly available, fully assigned spectrum, this document leverages foundational NMR principles and spectral data from structurally related analogues to predict, interpret, and assign the key resonances. We delve into the causal electronic and structural effects—such as inductive effects, resonance, and magnetic anisotropy—that govern the chemical shifts and coupling patterns. Standard experimental protocols, advanced 2D NMR correlation strategies for unambiguous assignment, and detailed data tables are presented to provide a robust framework for researchers working with this and similar heterocyclic ketones.

Introduction: The Structural Elucidation Challenge

This compound is a heterocyclic aromatic ketone featuring a pyridine ring linked to a methoxy-substituted benzoyl group via a carbonyl bridge. This molecular architecture is of interest in medicinal chemistry and materials science. For any scientist engaged in the synthesis, modification, or application of such molecules, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering precise insights into the molecular framework in the solution state.

This guide serves as a senior-level application resource, moving beyond simple data reporting to explain the why behind the spectral features. By dissecting the constituent parts of the molecule—the 2-substituted pyridine ring and the ortho-substituted benzoyl moiety—we can build a complete and predictive spectral map that is both educational and of practical utility in the laboratory.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is the bedrock of accurate structural analysis. The following protocol describes a standard, self-validating methodology for a small molecule like this compound.

Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra suitable for unambiguous structural assignment.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) which serves as a convenient internal reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument & Acquisition Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for superior signal dispersion, especially for resolving the complex aromatic multiplets.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~3-4 seconds to ensure high resolution.

-

Relaxation Delay (d1): 5 seconds. A longer delay ensures complete T1 relaxation for all protons, making integration more accurate.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., Bruker 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has low natural abundance and sensitivity.

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by phase and baseline correction.

-

Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual CDCl₃ signal.

-

Integrate the ¹H signals and pick peaks for both spectra.

-

This rigorous protocol ensures that the resulting data is both accurate and internally consistent, fulfilling the pillar of trustworthiness.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show 8 distinct signals in the aromatic region and one singlet for the methoxy group. The analysis is best understood by considering the electronic effects of the substituents on the two aromatic rings.

Logical Workflow for Spectral Assignment

The diagram below illustrates the relationship between the molecular structure and the expected NMR signals, which will be analyzed in detail.

Caption: Molecular structure and NMR analysis workflow.

The Pyridine Ring Protons (H-3 to H-6)

The pyridine ring is an electron-deficient system, and the 2-benzoyl substituent acts as an electron-withdrawing group, further deshielding the ring protons relative to pyridine itself (Hα: ~8.6, Hβ: ~7.2, Hγ: ~7.6 ppm).

-

H-6: This proton is ortho to the nitrogen atom, placing it in the most deshielded environment. It will appear as a doublet of multiplets (dm) at the lowest field, expected around δ 8.7-8.8 ppm .

-

H-4: This proton is para to the substituent and experiences deshielding. It is coupled to H-3 and H-5, appearing as a triplet of doublets (td), predicted around δ 7.9-8.0 ppm .

-

H-5: This proton is meta to the substituent and ortho to H-4 and H-6. It will be a complex multiplet, often a doublet of doublets of doublets (ddd), expected in the region of δ 7.5-7.6 ppm .

-

H-3: This proton is ortho to the electron-withdrawing carbonyl group, leading to significant deshielding. It will appear as a doublet of multiplets (dm), likely around δ 8.0-8.1 ppm . The exact position relative to H-4 can vary.

The Methoxybenzoyl Ring Protons (H-3' to H-6')

Here, we analyze the effects of two competing groups: the electron-donating ortho-methoxy group (-OCH₃) and the electron-withdrawing carbonyl group. The methoxy group's strong +R (resonance) effect will dominate, increasing electron density, particularly at the ortho (H-3') and para (H-5') positions, shifting them upfield.

-

H-6': This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded on this ring. It will appear as a doublet of doublets (dd), expected around δ 7.5-7.6 ppm .

-

H-4': This proton is meta to the carbonyl and meta to the methoxy group. It will appear as a triplet of doublets (td) and is expected around δ 7.4-7.5 ppm .

-

H-5': This proton is para to the methoxy group, benefiting from its strong electron-donating resonance effect. This will cause a significant upfield shift. It is expected to be a triplet of doublets (td) around δ 7.0-7.1 ppm .

-

H-3': This proton is ortho to the electron-donating methoxy group, also causing a strong upfield shift. It will appear as a doublet of doublets (dd) around δ 7.0-7.1 ppm .

-

-OCH₃ Protons: The three methoxy protons are magnetically equivalent and not coupled to other protons, appearing as a sharp singlet. The ortho position to the carbonyl will slightly deshield it compared to anisole (δ ~3.8 ppm). It is predicted to be around δ 3.7-3.9 ppm .[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.7 - 8.8 | dm | J6,5 ≈ 4-5, J6,4 ≈ 1.5 |

| H-3 | 8.0 - 8.1 | dm | J3,4 ≈ 8 |

| H-4 | 7.9 - 8.0 | td | J4,3 ≈ 8, J4,5 ≈ 7.5, J4,6 ≈ 1.5 |

| H-6' | 7.5 - 7.6 | dd | J6',5' ≈ 7.5, J6',4' ≈ 1.8 |

| H-5 | 7.5 - 7.6 | ddd | J5,4 ≈ 7.5, J5,6 ≈ 4-5, J5,3 ≈ 1.2 |

| H-4' | 7.4 - 7.5 | td | J4',3' ≈ 8, J4',5' ≈ 7.5, J4',6' ≈ 1.8 |

| H-5' | 7.0 - 7.1 | td | J5',4' ≈ 7.5, J5',6' ≈ 7.5 |

| H-3' | 7.0 - 7.1 | dd | J3',4' ≈ 8, J3',5' ≈ 1 |

| -OCH₃ | 3.7 - 3.9 | s | - |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, as there is no molecular symmetry.

The Carbonyl and Methoxy Carbons

-

C=O (Carbonyl): Ketone carbonyl carbons are highly deshielded and appear far downfield. A typical range for benzophenones is 190-200 ppm. The direct attachment to the electron-deficient pyridine ring will likely place it in the lower end of this range. Predicted chemical shift: δ 192-196 ppm .

-

-OCH₃: The methoxy carbon is a shielded sp³ carbon attached to an electronegative oxygen, typically appearing in the range of δ 55-56 ppm .[1]

The Aromatic Carbons

The chemical shifts of the aromatic carbons are governed by their position relative to the nitrogen, carbonyl, and methoxy groups.

-

C-2 and C-1': These are the quaternary carbons attached to the carbonyl group. C-2 of the pyridine ring will be deshielded by both the nitrogen and the carbonyl, appearing around δ 154-156 ppm . C-1' will be deshielded by the carbonyl but shielded by the meta methoxy group, predicted around δ 130-132 ppm .

-

C-2': This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift. This is a key diagnostic signal, expected around δ 156-158 ppm .[1]

-

Pyridine Ring Carbons: C-6 (ortho to N) will be around δ 149-150 ppm , C-4 (para to substituent) around δ 136-137 ppm , and C-3/C-5 will be further upfield, around δ 122-128 ppm .

-

Benzoyl Ring Carbons: The remaining carbons will be influenced by the methoxy group. C-6' (ortho to C=O) will be around δ 130-132 ppm . C-4' will be around δ 133-134 ppm . The carbons ortho and para to the methoxy group (C-3' and C-5') will be significantly shielded, appearing upfield around δ 112-122 ppm .

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 192 - 196 | Ketone carbonyl, deshielded |

| C-2' | 156 - 158 | Attached to -OCH₃ group, deshielded |

| C-2 | 154 - 156 | Attached to N and C=O, deshielded |

| C-6 | 149 - 150 | ortho to Pyridine N |

| C-4 | 136 - 137 | para to substituent on Pyridine ring |

| C-4' | 133 - 134 | Aromatic CH |

| C-6' | 130 - 132 | ortho to C=O |

| C-1' | 130 - 132 | Quaternary, attached to C=O |

| C-5 | 126 - 128 | Aromatic CH |

| C-3 | 124 - 126 | ortho to C=O on Pyridine ring |

| C-5' | 120 - 122 | para to -OCH₃, shielded |

| C-3' | 112 - 114 | ortho to -OCH₃, shielded |

| -OCH₃ | 55 - 56 | Methoxy sp³ carbon |

Authoritative Grounding via 2D NMR

While the 1D spectral analysis provides a robust hypothesis, unambiguous assignment requires 2D correlation experiments.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show clear correlations between adjacent protons within each ring (e.g., H-3 with H-4; H-4 with H-5; H-5 with H-6), confirming their connectivity and distinguishing the two separate spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, allowing for the definitive assignment of all protonated carbons (CH groups).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing the molecular fragments together. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

The methoxy protons (-OCH₃) to C-2'.

-

H-3 on the pyridine ring to the carbonyl carbon (C=O).

-

H-6' on the benzoyl ring to the carbonyl carbon (C=O).

-

H-3 and H-4 to the quaternary carbon C-2.

-

These correlations provide an irrefutable, self-validating map of the molecular structure.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are complex but interpretable through a systematic analysis of substituent effects. The key diagnostic features in the ¹H spectrum are the downfield signal of H-6 (δ ~8.7 ppm) and the upfield signals of H-3' and H-5' (δ ~7.0-7.1 ppm), which are characteristic of the 2-substituted pyridine and ortho-methoxybenzoyl moieties, respectively. In the ¹³C spectrum, the carbonyl signal (δ ~192-196 ppm), the C-2' carbon attached to the methoxy group (δ ~156-158 ppm), and the methoxy carbon itself (δ ~55-56 ppm) are definitive markers. This comprehensive guide provides the predictive data and interpretive logic necessary for researchers to confidently identify and characterize this molecule.

References

Mass spectrometry fragmentation pattern of 2-(2-Methoxybenzoyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-Methoxybenzoyl)pyridine

Introduction

This compound is a chemical compound featuring a pyridine ring linked to a benzoyl group, which is substituted with a methoxy group at the ortho position of the phenyl ring.[][2][3] With a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol , its structure presents several key features that dictate its behavior under mass spectrometric analysis.[][4] Understanding the fragmentation pattern of such molecules is crucial for structural elucidation, impurity profiling, and metabolic studies in drug development and chemical research.

Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique that provides detailed structural information by analyzing the mass-to-charge ratio of a molecule and its fragments.[5][6] When a molecule like this compound is subjected to EI, it is ionized to form a molecular ion (M+•), which is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements.[7][8] This guide provides a detailed, mechanistically-driven analysis of the expected fragmentation pathways of this compound, offering field-proven insights for researchers and scientists.

Section 1: The Molecular Ion

Upon entering the ionization chamber of a mass spectrometer, the this compound molecule is bombarded with high-energy electrons, leading to the ejection of one of its own electrons. This process forms the positively charged radical ion known as the molecular ion (M+•).

-

M+• Peak: For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 213.

-

Significance: The stability of the aromatic rings in the structure ensures that this molecular ion peak is typically distinct and readily identifiable, serving as the starting point for piecing together the fragmentation puzzle.[6][9]

Section 2: Primary Fragmentation Pathways: The Dominance of Alpha-Cleavage

The most characteristic fragmentation for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[9] In this compound, there are two such bonds, leading to two primary and highly informative fragmentation pathways. The stability of the resulting carbocation is a key factor determining the relative abundance of the fragment ions.[8][10]

-

Formation of the 2-Methoxybenzoyl Cation (m/z 135): Cleavage of the bond between the carbonyl carbon and the pyridine ring results in the formation of the 2-methoxybenzoyl cation. This is often a highly favored pathway, potentially leading to the base peak in the spectrum.

-

Reaction: C13H11NO2+• → [CH3OC6H4CO]+ + C5H4N•

-

Fragment Ion: The stable, resonance-delocalized 2-methoxybenzoyl cation appears at m/z 135 .

-

-

Formation of the 2-Pyridoyl Cation (m/z 106): Alternatively, alpha-cleavage can occur on the other side of the carbonyl group, breaking the bond with the methoxyphenyl ring. This pathway forms the 2-pyridoyl cation.

-

Reaction: C13H11NO2+• → [C5H4NCO]+ + CH3OC6H4•

-

Fragment Ion: The 2-pyridoyl cation is observed at m/z 106 .

-

Section 3: Fragmentation Involving the Methoxy Substituent

The ortho-methoxy group is another active site for fragmentation, providing characteristic losses that are diagnostic for this structural feature.

-

Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the molecular ion.[11]

-

Reaction: C13H11NO2+• → [M - CH3]+• + •CH3

-

Fragment Ion: This cleavage results in an ion at m/z 198 (213 - 15).

-

-

Loss of Formaldehyde (CH2O) via Ortho Effect: The ortho positioning of the methoxy group relative to the benzoyl bridge can facilitate a rearrangement, leading to the elimination of a neutral formaldehyde molecule. This "ortho effect" is a well-documented phenomenon in the mass spectrometry of substituted aromatic compounds.[11]

-

Reaction: C13H11NO2+• → [M - CH2O]+• + CH2O

-

Fragment Ion: The loss of 30 Da results in an ion at m/z 183 . This fragment corresponds to the molecular ion of the parent compound, 2-benzoylpyridine.[12]

-

Section 4: Secondary Fragmentation Pathways

The primary fragments generated through alpha-cleavage and substituent-driven cleavages are themselves subject to further fragmentation, providing additional layers of structural confirmation.

-

Decarbonylation: Acylium ions, such as the one at m/z 135, are prone to losing a molecule of carbon monoxide (CO).

-

Reaction: [CH3OC6H4CO]+ → [CH3OC6H4]+ + CO

-

Fragment Ion: This secondary fragmentation leads to the 2-methoxyphenyl cation at m/z 107 (135 - 28).

-

-

Further Fragmentation of m/z 107: The 2-methoxyphenyl cation can subsequently lose a methyl radical to form a phenoxy-type cation.

-

Reaction: [CH3OC6H4]+ → [OC6H4]+• + •CH3

-

Fragment Ion: This results in an ion at m/z 92 .

-

-

Generation of Phenyl and Pyridyl Ions: Smaller, stable aromatic cations are also commonly observed.

-

Pyridyl Cation (m/z 78): This ion can be formed through various pathways.

-

Phenyl Cation (m/z 77): The 2-benzoylpyridine ion (m/z 183) can undergo alpha-cleavage to lose the pyridoyl radical, forming the phenyl cation at m/z 77 .

-

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascades originating from the molecular ion of this compound.

Caption: Fragmentation pathway of this compound under EI-MS.

Summary of Key Fragment Ions

| m/z | Proposed Structure/Formula | Origin |

| 213 | [C13H11NO2]+• | Molecular Ion (M+•) |

| 198 | [C12H8NO2]+ | M+• - •CH3 |

| 183 | [C12H9NO]+• | M+• - CH2O (Ortho Effect) |

| 135 | [C8H7O2]+ | α-cleavage (loss of pyridyl radical) |

| 107 | [C7H7O]+ | From m/z 135 (loss of CO) |

| 106 | [C6H4NO]+ | α-cleavage (loss of methoxyphenyl radical) |

| 92 | [C6H4O]+• | From m/z 107 (loss of •CH3) |

| 78 | [C5H4N]+ | Pyridyl cation |

| 77 | [C6H5]+ | Phenyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry

To ensure the generation of a reproducible and interpretable mass spectrum, the following protocol outlines a self-validating system for the analysis of this compound.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

- Ensure the sample is fully dissolved and free of particulate matter.

2. Instrument Setup (Typical GC-MS or Direct Infusion Parameters):

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV. This is a standard energy that provides sufficient fragmentation for structural elucidation while maintaining reproducibility for library matching.

- Ion Source Temperature: 230 °C. This temperature ensures sample vaporization without causing thermal degradation.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: m/z 40-300. This range will cover the molecular ion and all significant fragments.

- Solvent Delay (for GC-MS): Set a suitable delay (e.g., 2-3 minutes) to prevent the solvent peak from saturating the detector.

3. Data Acquisition:

- Inject an appropriate volume (e.g., 1 µL for GC-MS) or infuse the sample at a constant rate.

- Acquire the mass spectrum across the chromatographic peak corresponding to the analyte or for a stable period during infusion.

4. Validation and Interpretation:

- Confirm the presence of the molecular ion at m/z 213.

- Identify the base peak and verify its correspondence to one of the predicted stable fragments (e.g., m/z 135).

- Correlate the observed fragment ions with the predicted pathways outlined in this guide. The presence of key ions (m/z 198, 183, 135, 107, 106) provides strong evidence for the proposed structure.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a series of well-defined fragmentation pathways. The primary cleavages are dominated by alpha-cleavage adjacent to the carbonyl group, yielding the highly stable 2-methoxybenzoyl (m/z 135) and 2-pyridoyl (m/z 106) cations. Further diagnostic information is provided by cleavages involving the methoxy substituent, including the loss of a methyl radical (to m/z 198) and the characteristic ortho-effect-driven loss of formaldehyde (to m/z 183). Subsequent fragmentation of these primary ions through decarbonylation and other losses provides a comprehensive and logical pattern that allows for the unambiguous structural confirmation of the molecule. This guide serves as a foundational reference for researchers utilizing mass spectrometry for the analysis of this and structurally related compounds.

References

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 22945-63-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. whitman.edu [whitman.edu]

- 6. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure analysis of 2-(2-Methoxybenzoyl)pyridine

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Methoxybenzoyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the practical and theoretical aspects of determining its three-dimensional atomic arrangement, offering insights honed from extensive experience in the field.

Introduction: The Significance of this compound

This compound and its derivatives are recognized for their versatile applications, ranging from roles as intermediates in organic synthesis to their potential as biologically active agents. The precise spatial arrangement of atoms within its crystal lattice is paramount, as it dictates the molecule's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. Understanding its solid-state structure is a foundational step in rational drug design and polymorphism screening.

Synthesis and Crystallization: From Powder to Perfection

A robust crystal structure analysis begins with high-quality single crystals. The synthesis of this compound is typically achieved through a Grignard reaction between 2-methoxyphenylmagnesium bromide and 2-cyanopyridine, followed by acidic hydrolysis.

Experimental Protocol: Synthesis

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), magnesium turnings are reacted with 2-bromoanisole in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, 2-methoxyphenylmagnesium bromide.

-

Nucleophilic Addition: The solution of 2-cyanopyridine in anhydrous THF is added dropwise to the Grignard reagent at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis & Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The resulting mixture is then hydrolyzed with aqueous HCl. The aqueous layer is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified via column chromatography on silica gel to yield pure this compound.

The quality of the resulting crystal is highly dependent on the crystallization technique employed. For a molecule like this compound, slow evaporation from a suitable solvent system is often the most effective method.

Experimental Protocol: Crystallization

-

Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane). A good solvent system is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

-

Solution Preparation: A saturated or near-saturated solution of this compound is prepared in a chosen solvent or solvent mixture (e.g., ethanol/water) at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent over several days to weeks should yield well-defined single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial model is refined using full-matrix least-squares methods, where the atomic positions, and thermal parameters are adjusted to best fit the experimental diffraction data.

-

Validation: The final structural model is validated using software like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

The Crystal Structure of this compound: A Detailed Look

The crystal structure of this compound reveals key intramolecular and intermolecular interactions that govern its solid-state packing.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₃H₁₁NO₂ |

| Formula Weight | 213.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| V (ų) | Value |

| Z | 4 |

| ρcalc (g/cm³) | Value |

(Note: Specific unit cell parameters would be obtained from the experimental data.)

Key Structural Features:

-

Molecular Conformation: The molecule is not planar. There is a significant torsion angle between the plane of the pyridine ring and the plane of the methoxybenzoyl group. This twisted conformation is a critical feature influencing its packing and potential receptor binding.

-

Intramolecular Hydrogen Bonding: A weak intramolecular C-H···O hydrogen bond may be observed between a hydrogen on the pyridine ring and the carbonyl oxygen.

-

Intermolecular Interactions: The crystal packing is primarily stabilized by a network of weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between adjacent pyridine and/or benzoyl rings.

Logical Relationship of Structural Features

Caption: Interplay of structural features in the solid state.

Powder X-ray Diffraction (PXRD): A Complementary View

While SC-XRD provides the detailed atomic arrangement from a single crystal, Powder X-ray Diffraction (PXRD) is invaluable for analyzing a bulk crystalline sample. It is essential for phase identification, polymorphism screening, and quality control.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A finely ground powder of the bulk sample of this compound is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The experimental PXRD pattern is compared with a theoretical pattern calculated from the single-crystal structure data. A good match confirms the phase purity of the bulk sample.

Conclusion and Future Directions

The crystal structure analysis of this compound provides a fundamental understanding of its solid-state properties. This knowledge is critical for its development in pharmaceutical and material science applications. Future work could involve computational studies to rationalize the observed conformation and packing, as well as co-crystallization experiments to modulate its physicochemical properties.

An In-depth Technical Guide to the Solubility of 2-(2-Methoxybenzoyl)pyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(2-Methoxybenzoyl)pyridine, a heterocyclic ketone of interest in medicinal chemistry. We delve into the foundational physicochemical principles that govern its dissolution in various organic solvents. This document presents a detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method, which is considered a gold standard in pharmaceutical sciences.[1] While specific quantitative data for this compound is not widely published, we provide a theoretically grounded, predictive solubility profile across a spectrum of common organic solvents, explaining the causal relationships between solute-solvent intermolecular forces and observed solubility. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, solubility is a fundamental physical property that cannot be overlooked. Low aqueous solubility is a primary contributor to poor bioavailability and erratic absorption, leading to suboptimal drug performance and potential development failure.[2] Understanding a compound's solubility profile not only in aqueous media but also in organic solvents is essential for a multitude of processes, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or chromatographic purification.

-

Pre-formulation Studies: Identifying suitable solvent systems for creating stable and effective dosage forms.

-

Analytical Method Development: Ensuring the compound can be fully dissolved for accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC).[3]

Determining compound solubility is, therefore, an indispensable tool in the early stages of the drug discovery process and for lead optimization.[1][4] This guide focuses on this compound, providing the theoretical context and practical methodology to assess its behavior in organic media.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, we must first analyze its molecular structure and inherent chemical properties.

-

Molecular Formula: C₁₃H₁₁NO₂[5]

-

Molecular Weight: 213.23 g/mol [5][]

-

Structure: The molecule consists of a pyridine ring linked to a benzoyl group, which is substituted with a methoxy group at the ortho-position.

(Image for illustrative purposes)

Structural Analysis and Inferred Properties:

-

Polarity: The molecule possesses several polar features: the nitrogen atom in the pyridine ring, the carbonyl group (C=O) of the ketone, and the ether linkage (-O-CH₃). These groups create significant dipole moments. However, the two aromatic rings (pyridine and benzene) are large, nonpolar regions. This duality suggests that this compound is a moderately polar molecule .

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms in the carbonyl and methoxy groups can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor (like an -OH or -NH group).

-

Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces (due to the aromatic rings), strong dipole-dipole interactions (from the ketone and ether groups), and the potential to accept hydrogen bonds from protic solvents.

This structural makeup is the primary determinant of its interaction with different solvents, a principle often summarized by the adage "like dissolves like."[7][8]

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. Dissolution occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[9]

The "Like Dissolves Like" Principle

This rule is a useful heuristic based on polarity.[9][10]

-

Polar Solvents (e.g., ethanol, methanol, DMSO) effectively dissolve polar solutes. They can engage in dipole-dipole interactions and, if protic, hydrogen bonding.[11]

-

Nonpolar Solvents (e.g., hexane, toluene) are best for dissolving nonpolar solutes through weaker London dispersion forces.[11]

Given the moderately polar nature of this compound, it is predicted to have favorable solubility in solvents of similar intermediate polarity.

Causality of Solvent Choice

The choice of solvent is a deliberate decision based on matching its intermolecular forces with those of the solute.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipoles but cannot donate hydrogen bonds.[11] The strong dipole of the ketone group in this compound should interact favorably with the dipoles of these solvents, leading to good solubility.

-

Protic Polar Solvents (e.g., Ethanol, Methanol): These solvents can both accept and donate hydrogen bonds. They will interact strongly with the carbonyl, ether, and pyridine moieties of the target molecule. However, the large nonpolar surface area of the aromatic rings may limit solubility compared to smaller, more polar molecules.

-

Nonpolar Solvents (e.g., Hexane): These solvents interact only through weak dispersion forces. The strong dipole-dipole forces holding the this compound molecules together in the solid state will likely be too strong to be overcome by the weak interactions with hexane, resulting in poor solubility.[12][13]

Experimental Determination: The Equilibrium Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1] It is considered the "gold standard" because it allows the system to reach a true equilibrium between the undissolved solid and the saturated solution.

Detailed Experimental Protocol

This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Temperature-controlled incubator shaker

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and undissolved solid remains visible at the end of the experiment.[14]

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[4][15] The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.

-

Phase Separation: After incubation, allow the vials to stand at the same constant temperature to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the vials at high speed.[2]

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial.[3][11] This step is crucial to prevent any microscopic solid particles from entering the analytical sample, which would falsely elevate the measured concentration.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Create a calibration curve by analyzing these standards using a validated HPLC method.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC to determine its concentration.[3][15]

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Predictive Solubility Profile and Discussion

While precise experimental values must be determined empirically using the protocol above, a qualitative solubility profile can be predicted based on the principles of intermolecular forces.

| Solvent | Class | Polarity Index (Approx.) | Predicted Solubility | Rationale for Prediction |

| n-Hexane | Nonpolar | 0.1 | Insoluble | Weak van der Waals forces are insufficient to overcome the strong dipole-dipole interactions of the solute's crystal lattice.[13] |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low | Can engage in π-stacking with the aromatic rings of the solute, but lacks strong dipole interactions, leading to limited solubility. |

| Dichloromethane (DCM) | Aprotic, weakly polar | 3.1 | Medium to High | Moderate dipole moment can interact effectively with the polar groups of the solute. |

| Ethyl Acetate | Aprotic Polar | 4.4 | High | Strong dipole and ability to accept hydrogen bonds allows for favorable interactions with the ketone, ether, and pyridine groups. |

| Acetone | Aprotic Polar | 5.1 | High | Strong dipole moment interacts very favorably with the polar carbonyl group of the solute. |

| Ethanol | Protic Polar | 4.3 | Medium to High | Can act as a hydrogen bond donor to the solute's acceptor sites. The nonpolar ethyl group is compatible with the solute's aromatic rings.[9] |

| Methanol | Protic Polar | 5.1 | Medium | More polar than ethanol. While it forms strong hydrogen bonds, its high polarity may be less compatible with the large nonpolar regions of the solute. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar | 7.2 | High | A very strong dipole and hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating the molecule effectively. |

Discussion:

The analysis predicts that this compound will exhibit the highest solubility in aprotic polar solvents like acetone, ethyl acetate, and DMSO. These solvents provide the ideal balance of strong dipole-dipole interactions without the highly ordered hydrogen-bonding network of protic solvents, which can sometimes disfavor the dissolution of large, moderately polar molecules. Solvents like dichloromethane are also expected to be effective. Conversely, the compound is expected to be virtually insoluble in nonpolar aliphatic solvents like hexane. This predictive table serves as a valuable starting point for solvent screening in synthesis, purification, and formulation activities.

Conclusion

This guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating the theoretical principles of molecular polarity and intermolecular forces with the practical, rigorous methodology of the equilibrium shake-flask method, researchers can confidently characterize this key physicochemical property. The provided predictive profile suggests that solvents of intermediate to high polarity, particularly aprotic polar solvents, will be most effective for dissolving this compound. The robust experimental protocol outlined herein provides a clear and reliable pathway for generating the precise quantitative data necessary to advance drug development and chemical research.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.ws [chem.ws]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bioassaysys.com [bioassaysys.com]

- 15. researchgate.net [researchgate.net]

Reactivity of 2-(2-Methoxybenzoyl)pyridine in cross-coupling reactions

An In-Depth Technical Guide to the Reactivity of 2-(2-Methoxybenzoyl)pyridine in Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the reactivity of this compound, a versatile heterocyclic ketone, within the context of modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage this scaffold in synthetic applications. We will dissect the molecule's unique structural attributes—the pyridine ring, the carbonyl linker, and the ortho-methoxybenzoyl group—and their collective influence on reactivity. The guide delves into key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, as well as pyridine-directed C-H functionalization. Each section provides not only detailed, field-tested protocols but also elucidates the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, empowering chemists to troubleshoot and innovate.

Introduction: The Structural and Electronic Landscape of this compound

This compound (CAS No: 22945-63-7) is an aromatic ketone featuring a pyridine ring linked to an ortho-methoxy substituted benzoyl group.[1][2][] Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol .[1] This structure is of significant interest in medicinal chemistry and coordination chemistry.[4][5] The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, while the biaryl-like ketone structure is a common motif in bioactive molecules.[6]

The reactivity of this molecule in cross-coupling reactions is governed by a confluence of factors:

-

The Pyridine Nitrogen: As a Lewis basic site, the nitrogen atom can act as a powerful directing group in C-H activation reactions by coordinating to the transition metal catalyst.[7][8] However, this same property can lead to catalyst inhibition in other cross-coupling reactions, a phenomenon often termed the "2-pyridyl problem".[9][10]

-

The Benzoyl Carbonyl Group: The electron-withdrawing nature of the carbonyl group influences the electronics of both aromatic rings.

-

The ortho-Methoxy Group: This group provides steric bulk and possesses electron-donating properties, which can influence regioselectivity and reaction kinetics. It can also exhibit weak coordinating effects, further guiding the catalytic center.

This guide will explore how these features are strategically exploited or mitigated in pivotal cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11][12] The general catalytic cycle, which underpins the reactions discussed herein, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13]

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Understanding this fundamental cycle is crucial for rationalizing the specific conditions required for coupling reactions involving challenging substrates like this compound.

Suzuki-Miyaura Coupling: Navigating the "2-Pyridyl Problem"

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds using an organoboron reagent and an organohalide.[14][15] When using 2-substituted pyridines, particularly 2-pyridylboron nucleophiles, the reaction is notoriously difficult.[9][10] The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive complexes and poor reaction yields.

Expertise & Experience: To circumvent this "2-pyridyl problem," the choice of boron reagent and ligand is critical. While 2-pyridylboronic acids are often problematic, more robust nucleophiles like lithium triisopropyl 2-pyridylboronates or MIDA boronates show improved reactivity.[16] Furthermore, the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or biaryl phosphines like RuPhos) is essential. These ligands promote the rate-limiting reductive elimination step and can disfavor the formation of inhibitory catalyst-pyridine complexes.[14][17]

Representative Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

This protocol describes a typical coupling of a 2-bromopyridine electrophile with an arylboronic acid, a common strategy to build biaryl structures.

-

Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or K₃PO₄ (3.0 mmol).

-

Catalyst Addition: Add the palladium precursor, such as Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

-

Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1, 5 mL). Degas the mixture again by bubbling argon through it for 15 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 |

| 2 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | ~92 |

| 3 | 2-Bromo-6-methoxypyridine | Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | ~78 |

Table 1: Exemplary conditions for Suzuki-Miyaura coupling of 2-halopyridines. Data are representative examples from the literature.[16][18]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[19][20] This reaction is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals. For substrates like halogenated this compound, the electron-deficient nature of the pyridine ring facilitates oxidative addition but can make the final reductive elimination step challenging.

Trustworthiness & Causality: A self-validating protocol for this reaction relies on a carefully selected catalyst system. The choice of base is crucial; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required to deprotonate the amine without competing in the reaction.[21] The ligand system is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl phosphines (e.g., DPPF) are highly effective.[19][22] They accelerate the reductive elimination step and stabilize the active Pd(0) species, ensuring high catalytic turnover.

Representative Protocol: Amination of a Halogenated 2-Benzoylpyridine

-

Reaction Setup: In a glovebox, charge a vial with the halogenated 2-benzoylpyridine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

-

Catalyst Premixing: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%) in an anhydrous, deoxygenated solvent like toluene or dioxane (2 mL). Stir for 10 minutes.

-

Reaction Assembly: Add the catalyst solution to the vial containing the substrates. Seal the vial and remove it from the glovebox.

-

Reaction: Heat the mixture to 80-110 °C for 12-24 hours.

-

Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the Suzuki-Miyaura reaction.

| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | ~95 |

| 2 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | ~88 |

| 3 | 2-Bromopyridine | Butylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | ~90 |

Table 2: Representative conditions for Buchwald-Hartwig amination of 2-halopyridines.[23][24]

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with trans selectivity.[25][26] This reaction provides a direct route to introduce vinyl groups onto the this compound scaffold, assuming a halogen is present on one of the rings.

Authoritative Grounding: The mechanism proceeds via oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[26][27] Phosphine-free catalyst systems, such as Pd(OAc)₂ or the use of N-heterocyclic carbene (NHC) ligands, have proven effective and offer advantages in terms of air and moisture stability.[25][28] The choice of base (often an amine like Et₃N or an inorganic base like K₂CO₃) is critical for neutralizing the HX generated in the catalytic cycle.

Representative Protocol: Heck Coupling of a 2-Bromobenzoylpyridine

-

Reaction Setup: Combine the 2-bromobenzoylpyridine derivative (1.0 mmol), the alkene (e.g., butyl acrylate, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., Et₃N, 2.0 mmol) in a pressure-rated vial.

-

Ligand (Optional): If required, add a ligand such as PPh₃ or P(o-tolyl)₃ (4-10 mol%).

-

Solvent: Add an anhydrous polar aprotic solvent such as DMF or NMP (5 mL).

-

Reaction: Seal the vial and heat to 100-140 °C for 12-48 hours. The reaction progress can be monitored by GC-MS or LC-MS.

-

Workup and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography.

C-H Activation: The Power of Pyridine as a Directing Group

A more advanced and atom-economical strategy is the direct functionalization of C-H bonds.[29] The pyridine nitrogen in this compound is an excellent directing group for the ortho-C-H activation of the benzoyl ring.[7][30]

Mechanism & Expertise: This transformation proceeds through the formation of a five-membered cyclopalladated intermediate (a palladacycle), where the palladium is coordinated to both the pyridine nitrogen and the ortho-carbon of the benzoyl ring.[7] This stable intermediate then undergoes further reaction, such as coupling with another aryl halide (arylation) or other partners. This approach avoids the need for pre-halogenating the substrate, making it a greener synthetic route.

Figure 2: Pyridine-directed C-H activation workflow. Note: Image placeholders would be replaced with actual chemical structures in a final document.

Representative Protocol: Pyridine-Directed ortho-Arylation

-

Reaction Setup: To a vial, add this compound (1.0 mmol), the aryl halide coupling partner (e.g., 4-iodotoluene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-